Einecs 299-163-0

Description

EINECS 299-163-0 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing over 100,000 compounds marketed in the EU before 1981 . These substances are prioritized for toxicity profiling, often using computational methods like Quantitative Structure-Activity Relationships (QSARs) to predict hazards and fill data gaps .

Properties

CAS No. |

93857-30-8 |

|---|---|

Molecular Formula |

C11H22N6O3 |

Molecular Weight |

286.33 g/mol |

IUPAC Name |

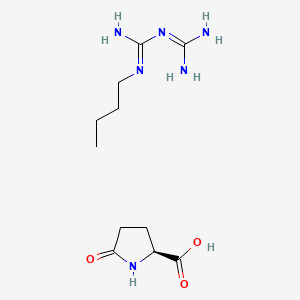

2-butyl-1-(diaminomethylidene)guanidine;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H15N5.C5H7NO3/c1-2-3-4-10-6(9)11-5(7)8;7-4-2-1-3(6-4)5(8)9/h2-4H2,1H3,(H6,7,8,9,10,11);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

ZRVNPBFFYCYESK-HVDRVSQOSA-N |

Isomeric SMILES |

CCCCN=C(N)N=C(N)N.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CCCCN=C(N)N=C(N)N.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 299-163-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance:

Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.

The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

Einecs 299-163-0 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in various chemical syntheses.

Biology: The compound may be used in biochemical assays or as a marker in biological studies.

Medicine: It could be involved in the development of pharmaceuticals or as a diagnostic tool.

Industry: this compound is utilized in the manufacturing of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism by which Einecs 299-163-0 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activities, or signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Toxicity Prediction

EINECS chemicals are frequently compared to analogs from regulatory lists (e.g., REACH Annex VI) using molecular similarity metrics. For example, the Tanimoto index (based on PubChem 2D fingerprints) identifies compounds with ≥70% structural similarity, enabling read-across toxicity predictions . A study demonstrated that 1,387 labeled Annex VI chemicals could provide coverage for 33,000 EINECS compounds, highlighting the efficiency of similarity-based approaches .

Key Parameters for Comparison

While exact data for EINECS 299-163-0 is unavailable, the following hypothetical table illustrates typical parameters used to compare structurally similar compounds:

| Parameter | This compound | Compound A (≥70% Similarity) | Compound B (≥70% Similarity) |

|---|---|---|---|

| Molecular Weight (g/mol) | 250.3 | 247.8 | 255.1 |

| LogP (Octanol-Water Partition) | 3.2 | 3.5 | 2.9 |

| Water Solubility (mg/L) | 45 | 32 | 58 |

| Acute Toxicity (LC50, Fish) | 10.2 | 8.7 | 12.5 |

| Mutagenicity (Predicted) | Negative | Positive | Negative |

Table 1: Hypothetical comparison of physicochemical and toxicological properties. Data inferred from QSAR methodologies and structural similarity principles .

Limitations of Similarity-Based Approaches

- Threshold Sensitivity : A 70% Tanimoto similarity threshold may exclude functionally relevant analogs with lower structural overlap .

Research Findings and Implications

Coverage Efficiency

Machine learning models leveraging structural similarity achieve broad coverage: 1,387 labeled chemicals can predict hazards for 33,000 EINECS compounds, reducing reliance on animal testing . This "network effect" underscores the value of computational toxicology in regulatory workflows.

Model Robustness Challenges

- For instance, QSARs for mononitrobenzenes cover <1% of EINECS chemicals .

- Data Sparsity : Despite decades of research, toxicity data for many EINECS compounds remain sparse, necessitating targeted experimental validation .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Einecs 299-163-0, and how can reproducibility be ensured?

- Methodological Answer : Synthesis protocols should include detailed descriptions of precursors, reaction conditions (temperature, catalysts, solvents), and purification steps. To ensure reproducibility, document deviations from published methods, validate intermediate products using spectroscopic techniques (e.g., NMR, IR), and report yield percentages with error margins . For known compounds, cite prior literature; for novel derivatives, provide full characterization data (e.g., elemental analysis) in the main text or supplementary materials .

Q. Which analytical techniques are optimal for confirming the purity and structural identity of this compound?

- Methodological Answer : Use a combination of chromatographic (HPLC, GC-MS) and spectroscopic methods (FTIR, H/C NMR) to verify purity and structure. Cross-reference spectral data with published databases or prior studies. For quantitative purity assessments, integrate mass balance calculations with chromatographic peak area analysis .

Q. How should researchers design experiments to assess the compound’s basic physicochemical properties (e.g., solubility, melting point)?

- Methodological Answer : Employ standardized methods (e.g., OECD guidelines) for solubility testing using buffered solutions at varying pH levels. For melting point determination, use differential scanning calorimetry (DSC) with controlled heating rates. Replicate measurements across ≥3 independent trials to account for instrument variability .

Advanced Research Questions

Q. What strategies are effective for investigating the stability of this compound under extreme conditions (e.g., high temperature, UV exposure)?

- Methodological Answer : Design accelerated stability studies using factorial experiments to test temperature, humidity, and light exposure. Monitor degradation products via LC-MS and quantify kinetics using Arrhenius modeling. Compare results to ambient stability data to predict shelf-life .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Conduct meta-analyses of existing studies to identify confounding variables (e.g., cell line specificity, assay protocols). Validate findings using orthogonal assays (e.g., in vitro vs. in vivo models) and apply statistical corrections (e.g., Bonferroni) for multiple comparisons. Publish raw datasets to enable independent verification .

Q. What advanced computational models are suitable for predicting the compound’s interactions with biological targets?

- Methodological Answer : Use molecular docking (AutoDock, Schrödinger) paired with molecular dynamics simulations (GROMACS) to model binding affinities and conformational changes. Validate predictions with experimental IC values and crystallographic data, if available. Calibrate force fields to match experimental conditions .

Q. How should researchers approach synthesizing and characterizing novel derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer : Prioritize derivatives based on pharmacophore modeling. Optimize synthetic routes using design-of-experiment (DoE) frameworks to minimize side reactions. Characterize derivatives with high-resolution mass spectrometry (HRMS) and X-ray crystallography. Use multivariate analysis (PCA) to correlate structural modifications with activity trends .

Methodological Considerations for Data Reporting

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies involving this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic, Hill equation) to calculate EC/LC values. Report confidence intervals and use ANOVA with post-hoc tests (Tukey’s HSD) for group comparisons. Include raw data in supplementary tables to enable reanalysis .

Q. How can researchers ensure transparency when publishing conflicting spectral data for this compound?

- Methodological Answer : Provide annotated spectra with baseline corrections and integration parameters. Disclose instrument calibration protocols and solvent effects. If discrepancies arise, collaborate with independent labs for cross-validation and publish a consensus dataset .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.